molecular formula C17H16N4O2S B2628135 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428380-05-5

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2628135
M. Wt: 340.4
InChI Key: HSZVNVCTHCEFDD-UHFFFAOYSA-N
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Description

“Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It is related to the benzo[c][1,2,5]thiadiazole family of compounds . These compounds have been researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of related compounds involves the use of reactions such as the Sonogashira and Stille reactions . A specific synthesis process for this compound is not found in the available literature.


Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, a related compound, can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Patel et al. (2011) conducted a study on the synthesis of new pyridine derivatives, including compounds structurally similar to Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitubercular Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the target compound, as new anti-mycobacterial chemotypes. Their study synthesized thirty-six benzo[d]thiazole-2-carboxamides and evaluated them for their anti-tubercular activity, finding several compounds with potent activity, highlighting the importance of such scaffolds in developing novel anti-tubercular agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Photophysical Studies for Organic Electronics

Bathula et al. (2016) synthesized a thiadiazolo[3,4-c]pyridine-based donor-acceptor copolymer, illustrating the compound's promising photophysical properties for organic field-effect transistor (OFET) applications. The study suggests that compounds incorporating the thiadiazole unit offer significant advantages for the development of organic electronics, indicating the broad utility of such chemical structures in material science (Bathula, Lee, Kalode, Badgujar, Belavagi, Khazi, & Kang, 2016).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-4-5-14-15(11-12)20-24-19-14)21-9-6-13(7-10-21)23-16-3-1-2-8-18-16/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZVNVCTHCEFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

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